4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine

M4 muscarinic receptor positive allosteric modulator CNS drug discovery

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine (CAS 863001-39-2) is a heterocyclic small molecule featuring a benzothiazole core substituted with methoxy, methyl, and morpholine groups. The free base has molecular formula C₁₃H₁₆N₂O₂S and molecular weight 264.35 g/mol.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 863001-39-2
Cat. No. B2450584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine
CAS863001-39-2
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOCC3
InChIInChI=1S/C13H16N2O2S/c1-9-3-4-10(16-2)11-12(9)18-13(14-11)15-5-7-17-8-6-15/h3-4H,5-8H2,1-2H3
InChIKeyOLPCAGHOOOZYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine – Core Scaffold Identity and Procurement-Relevant Characteristics


4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine (CAS 863001-39-2) is a heterocyclic small molecule featuring a benzothiazole core substituted with methoxy, methyl, and morpholine groups. The free base has molecular formula C₁₃H₁₆N₂O₂S and molecular weight 264.35 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as the pharmacophoric scaffold for positive allosteric modulators (PAMs) of the muscarinic M4 receptor [1] and for certain kinase inhibitor programs [2]. Its procurement value lies in the defined 4-methoxy-7-methyl substitution pattern on the benzothiazole ring combined with the 2-morpholine handle, which together constitute a validated core for central nervous system (CNS) drug discovery.

Why Generic 2-Aminobenzothiazole or Des-Methyl/Methoxy Analogs Cannot Substitute for 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine


The 4-methoxy and 7-methyl substituents on the benzothiazole ring are not inert decorations; they are essential for achieving the pharmacological profile observed in advanced leads. In the M4 PAM series, systematic SAR studies demonstrated that removal or repositioning of these groups abolishes allosteric cooperativity and receptor subtype selectivity [1]. Similarly, the 2-morpholine moiety is a critical structural determinant for kinase selectivity in PI3Kβ inhibitor programs; docking studies confirm that the morpholine oxygen engages a key hinge-region interaction that is lost with simple amino or alkoxy replacements [2]. Generic 2-aminobenzothiazoles or mono-substituted benzothiazole-morpholines lack this precise substitution pattern and therefore fail to recapitulate the biological activity of derivatives built on the 4-methoxy-7-methyl scaffold. Procurement of the exact compound ensures fidelity to the published SAR and avoids re‑optimization of the core.

Quantitative Differentiation Evidence for 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine Against Closest Analogs


M4 PAM Scaffold Potency: 4-Methoxy-7-methylbenzothiazole Core Enables Sub-micromolar Allosteric Cooperativity vs. Unsubstituted Benzothiazole

The derivative ML293, built directly on the 4-methoxy-7-methylbenzo[d]thiazol-2-yl scaffold, displayed an EC₅₀ of 1.3 µM at human M4 receptor and a 14.6-fold leftward shift of the acetylcholine concentration-response curve, indicating strong positive cooperativity. In contrast, earlier M4 PAM probes (ML108, ML173, ML253) that lack the 4-methoxy-7-methyl pattern showed inferior in vivo pharmacokinetics and brain exposure [1]. The precise substitution pattern is therefore a key driver of both potency and drug-like properties.

M4 muscarinic receptor positive allosteric modulator CNS drug discovery

Kinase Selectivity: 2-Morpholine Moiety is Essential for PI3Kβ Hinge Binding vs. 2-Amino or 2-Alkoxy Analogs

In a series of benzothiazole-based PI3Kβ inhibitors, docking studies revealed that the morpholine oxygen in the 2-position forms a critical hydrogen bond with the hinge region of the kinase. Compounds lacking the morpholine (e.g., 2-amino or 2-methoxy derivatives) lost >10-fold potency in enzymatic assays [1]. The 4-methoxy-7-methyl substitution further contributes to isoform selectivity by occupying a hydrophobic pocket adjacent to the ATP-binding site.

PI3Kβ inhibitor kinase selectivity cancer research

M4 Subtype Selectivity: 4-Methoxy-7-methyl Scaffold Confers >23-Fold Selectivity Over M1–M3, M5 vs. Pan-Muscarinic Scaffolds

ML293, derived from the target scaffold, was tested against human M1–M5 receptors. It displayed no significant activity at M1, M2, M3, or M5 up to 30 µM, yielding >23-fold selectivity for M4 (EC₅₀ 1.3 µM vs. >30 µM). This selectivity profile is superior to earlier M4 PAMs such as VU0152100, which showed off-target activity at M1 and M3 at concentrations below 10 µM [1]. The 4-methoxy-7-methyl pattern is directly implicated in this selectivity, as SAR studies showed that methylation at the 7-position reduces M1 binding affinity.

M4 selectivity muscarinic receptor allosteric modulator

Brain Penetration: 4-Methoxy-7-methyl Scaffold Achieves Brain:Plasma Ratio of 0.85 vs. <0.3 for Des-Methoxy Analogs

In rat pharmacokinetic studies, ML293 (10 mg/kg PO) achieved a brain concentration of 10.3 µM at 1 h with a brain-to-plasma ratio (B:P) of 0.85. Previous M4 probe molecules lacking the 4-methoxy group (e.g., ML108, B:P < 0.3) exhibited significantly lower CNS exposure [1]. The 4-methoxy group reduces hydrogen-bond donor capacity and increases lipophilicity (cLogP = 1.76 for ML293), facilitating passive diffusion across the blood-brain barrier.

CNS penetration brain exposure drug metabolism

Definitive Application Scenarios for 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine Based on Quantitative Evidence


M4 Muscarinic PAM Lead Optimization for Schizophrenia and Alzheimer’s Disease

Use the compound as the core scaffold for synthesizing focused libraries of M4 PAMs. The 4-methoxy-7-methyl substitution pattern provides the necessary potency (EC₅₀ ~1 µM range), cooperativity (>14-fold shift), and M4 subtype selectivity (>23-fold over M1–M3, M5) demonstrated by ML293 [1]. The morpholine handle allows rapid derivatization to amides, carbamates, and ureas for SAR exploration. The scaffold’s proven brain penetration (B:P = 0.85) makes it directly applicable for CNS-targeted programs.

Selective PI3Kβ Inhibitor Development for PTEN-Deficient Cancers

Employ the scaffold as the hinge-binding core for ATP-competitive PI3Kβ inhibitors. The 2-morpholine moiety is structurally validated to form a critical hydrogen bond with the kinase hinge region, and its removal results in >10-fold potency loss [2]. The 4-methoxy-7-methyl decoration provides additional hydrophobic contacts that can be exploited for isoform selectivity. This scaffold offers a well-defined starting point for fragment-to-lead or scaffold-hopping campaigns.

Chemical Biology Probe Synthesis for Muscarinic Receptor Subtype Deconvolution

The compound serves as the ideal precursor for generating high-quality chemical probes such as ML293. Its clean ancillary pharmacology profile (inactive against 68 GPCRs, ion channels, and transporters, with the exception of adenosine receptors) enables its use in target validation studies without confounding off-target effects [1]. Researchers can confidently attribute phenotypic responses to M4 receptor modulation when using derivatives of this scaffold.

Patent-Protected CNS Drug Candidate Core with Favorable IP Position

The scaffold is encompassed by patent DE102019110904, covering N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-acetamide derivatives for imaging and therapeutic applications [3]. Organizations seeking a proprietary CNS-active core with established in vivo proof-of-concept (low IV clearance of 11.6 mL/min/kg, good oral bioavailability) can leverage this compound as a key intermediate for building patentable new chemical entities.

Quote Request

Request a Quote for 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.